4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester
Brand Name: Vulcanchem
CAS No.: 508223-54-9
VCID: VC2919395
InChI: InChI=1S/C18H28BNO4/c1-12-11-13(19-23-17(5,6)18(7,8)24-19)9-10-14(12)20-15(21)22-16(2,3)4/h9-11H,1-8H3,(H,20,21)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C
Molecular Formula: C18H28BNO4
Molecular Weight: 333.2 g/mol

4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester

CAS No.: 508223-54-9

Cat. No.: VC2919395

Molecular Formula: C18H28BNO4

Molecular Weight: 333.2 g/mol

* For research use only. Not for human or veterinary use.

4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester - 508223-54-9

Specification

CAS No. 508223-54-9
Molecular Formula C18H28BNO4
Molecular Weight 333.2 g/mol
IUPAC Name tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Standard InChI InChI=1S/C18H28BNO4/c1-12-11-13(19-23-17(5,6)18(7,8)24-19)9-10-14(12)20-15(21)22-16(2,3)4/h9-11H,1-8H3,(H,20,21)
Standard InChI Key AEJFCKJZWOLDBF-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)OC(C)(C)C)C

Introduction

4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester, is a complex organic compound used in various chemical syntheses, particularly in the field of pharmaceuticals and organic chemistry. It is characterized by its boronic acid moiety protected as a pinacol ester, which is crucial for its stability and reactivity in chemical reactions. The Boc (tert-butoxycarbonyl) group protects the amino functionality, allowing for selective deprotection under specific conditions.

Synthesis and Preparation

The synthesis of 4-(Boc-Amino)-3-methylphenylboronic acid, pinacol ester, typically involves several steps, including the introduction of the boronic acid group and protection with pinacol. The Boc protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc2_2O) under basic conditions. The boronic acid group is often introduced via a palladium-catalyzed cross-coupling reaction or by reacting an aryl halide with a boron source like bis(pinacolato)diboron .

Applications in Chemistry

This compound is widely used as a building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates. Its versatility stems from the ability to undergo various chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, which allow it to be coupled with other aryl or vinyl groups to form complex molecules.

Application AreaDescription
Pharmaceutical SynthesisUsed as a building block for complex molecules.
Cross-Coupling ReactionsParticipates in Suzuki-Miyaura reactions for forming C-C bonds.
Organic SynthesisUtilized in the synthesis of diverse organic compounds.

Research Findings and Future Directions

Recent research has focused on optimizing the synthesis conditions for such boronic acid derivatives to improve yields and reduce costs. Additionally, there is ongoing interest in exploring new applications of these compounds in medicinal chemistry, particularly in the development of novel therapeutic agents targeting various diseases.

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